molecular formula C22H20ClN5O3 B2747385 N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide CAS No. 1251704-70-7

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Cat. No.: B2747385
CAS No.: 1251704-70-7
M. Wt: 437.88
InChI Key: PXZFAAFYJFIZFG-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a novel triazolopyrimidine derivative with significant potential in pharmaceutical research and biochemical applications. This compound features a unique molecular architecture combining chlorophenyl, methoxyphenyl, and triazolopyrimidine moieties, creating a multifunctional scaffold particularly valuable for kinase inhibition studies and enzyme targeting research. The structural complexity of this molecule suggests potential applications as a protein kinase inhibitor, with researchers exploring its activity against various cancer cell lines and inflammatory pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on aromatic systems creates electronic asymmetry that may enhance binding specificity to biological targets. Current investigative applications include its use as a chemical probe in mechanistic studies of signal transduction pathways, apoptosis induction, and cell cycle regulation. The compound's molecular framework shares characteristics with known bioactive triazolopyrimidine scaffolds that demonstrate ATP-competitive binding properties, suggesting potential utility in developing targeted therapies for various disease models. Researchers are also exploring its potential as a precursor in medicinal chemistry optimization campaigns and as a molecular tool for studying allosteric regulation mechanisms in enzymatic systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols and consult relevant literature for specific application guidelines.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-14-25-19(15-7-9-17(31-2)10-8-15)11-20-26-27(22(30)28(14)20)13-21(29)24-12-16-5-3-4-6-18(16)23/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFAAFYJFIZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the triazolopyrimidine core.

    Attachment of the chlorobenzyl moiety: This step involves the reaction of the intermediate compound with 2-chlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide exhibit promising anticancer activity. These compounds have been studied for their ability to inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Kinases : Many triazolo-pyrimidine derivatives target specific kinases involved in cancer cell signaling pathways. For instance, studies have shown that modifications in the triazole ring can enhance kinase inhibition potency.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways. This effect is mediated through the modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. Research has demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

  • Mechanism of Action : The inhibition of COX enzymes results in decreased levels of inflammatory markers, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Chlorophenyl Group : The presence of the chlorophenyl moiety has been linked to increased lipophilicity and improved binding affinity to target proteins.
  • Methoxy Substituent : The methoxy group enhances solubility and may influence the electronic properties of the molecule, affecting its interaction with biological targets.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

  • In Vitro Studies : Laboratory experiments have shown that derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
  • In Vivo Models : Animal studies have demonstrated significant tumor reduction when administered with this compound compared to control groups.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, which can have therapeutic implications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Triazolo-Pyrimidine vs. Pyrazine/Pyrimidine Derivatives
  • Compound 3 (): N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Core: Pyrazine (6-membered ring with two nitrogen atoms). Implications: Pyrazine cores may reduce ring strain compared to triazolo-pyrimidine but alter electron distribution.
Thienopyrimidine vs. Triazolopyrimidine
  • compound : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
    • Core : Thiazolo[4,5-d]pyridazine fused with thiophene.
    • Key differences : Sulfur-containing thiazole ring enhances electronegativity; thiophene substituent modifies lipophilicity.

Substituent Effects

Methoxy vs. Chloro/Nitro Groups
  • compound: 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Substituents: 4-Chlorophenyl (electron-withdrawing) and 4-nitrophenyl (strongly electron-deficient).
Methyl vs. Bulkier Alkyl Groups
  • compound : N-(4-chloro-2-methylphenyl)-2-[(4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
    • Substituents : Allyl and pyridinyl groups introduce steric bulk and hydrogen-bonding capability.
    • Implications : The target compound’s 5-methyl group balances steric effects without compromising metabolic stability.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~450 (estimated) 409.89 g/mol 409.888 g/mol
H-Bond Donors 1 (amide NH) 1 1
H-Bond Acceptors 5 4 4
Key Substituents 4-Methoxyphenyl, 5-methyl Allyl, pyridinyl 4-Chlorophenyl, thienopyrimidine

Insights :

  • The target compound’s higher H-bond acceptors (5 vs.
  • Allyl and pyridinyl groups in compound enhance conformational flexibility and metal-binding capacity.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex compound that belongs to a class of triazolopyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to synthesize existing research findings regarding the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

N 2 chlorophenyl methyl 2 7 4 methoxyphenyl 5 methyl 3 oxo 2H 3H 1 2 4 triazolo 4 3 c pyrimidin 2 yl acetamide\text{N 2 chlorophenyl methyl 2 7 4 methoxyphenyl 5 methyl 3 oxo 2H 3H 1 2 4 triazolo 4 3 c pyrimidin 2 yl acetamide}

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown an IC50 value of approximately 10 µM against human cervical cancer cells (HeLa) and colon adenocarcinoma cells (CaCo-2) .
  • Antimicrobial Properties :
    • Preliminary tests indicate that the compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 15 to 30 µg/mL for different bacterial strains .
  • Anti-inflammatory Effects :
    • In vitro assays have demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerHeLa10 µM
AnticancerCaCo-212 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli25 µg/mL
Anti-inflammatoryHuman macrophagesInhibition of TNF-alpha and IL-6 (specific values not reported)

Case Studies

Several case studies have highlighted the efficacy of triazolopyrimidine derivatives similar to this compound in clinical settings:

  • Case Study on Cancer Treatment :
    • A recent clinical trial investigated a related triazolopyrimidine derivative in patients with advanced solid tumors. The study reported a partial response in 30% of participants with measurable disease after treatment for three months .
  • Case Study on Infectious Diseases :
    • An observational study assessed the use of triazolopyrimidine compounds in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates among those treated with these compounds compared to standard antibiotic therapy .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and inflammation. For instance:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
  • Modulation of Immune Response : By affecting cytokine production in macrophages, it can modulate the immune response to infections and inflammation.

Q & A

Q. What are the key synthetic methodologies for preparing N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the triazolo[4,3-c]pyrimidinone core via cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Introduction of the 4-methoxyphenyl group at position 7 via Ullmann coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .
  • Step 3 : Acetamide functionalization at position 2 using α-chloroacetamide intermediates and alkylation reactions (e.g., K₂CO₃ in DMF, 60°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) ensures >95% purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~2.5 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~480) .
  • X-ray Crystallography : For 3D conformation analysis, particularly to resolve tautomeric forms (amine vs. imine) observed in triazolo derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential targets .
  • Solubility/Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

  • Methodological Answer :
  • Modification Sites :
  • Position 7 : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Position 2 : Substitute acetamide with sulfonamide to improve solubility .
  • Assays : Compare IC₅₀ values of analogs against parental and resistant cell lines to assess potency shifts .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with kinases or receptors .

Q. How to resolve contradictions in reported biological activity data across similar triazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare data from PubChem/ChemBL entries for consensus on activity trends .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific interactions .

Q. What advanced analytical techniques can elucidate the tautomeric equilibrium of the triazolo-pyrimidine core?

  • Methodological Answer :
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence at 300–400 K) .
  • Isotopic Labeling : ¹⁵N-labeled analogs to track nitrogen protonation states via 2D HSQC .
  • Theoretical Calculations : DFT (B3LYP/6-31G*) to predict relative stability of amine vs. imine forms .

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